Structural Differentiation: 5,6-Difluoro Substitution Pattern Enables Unique Linker Attachment Chemistry
Thalidomide-5,6-F features difluoro substitution at the 5 and 6 positions of the isoindoline ring, distinguishing it from alternative CRBN ligands such as Thalidomide-4-OH (hydroxy substitution) and Thalidomide-5-OH, which are mono-hydroxylated . The difluoro substitution pattern enhances the stability and modulates the electronic properties of the isoindolinedione core relative to non-fluorinated analogs . Unlike clinical IMiDs such as lenalidomide, which feature an amino group at the 4-position of the isoindoline ring, Thalidomide-5,6-F retains the phthalimide-like dione structure with fluorine atoms providing a chemically inert yet electronically influential modification .
| Evidence Dimension | Substitution pattern on isoindoline ring |
|---|---|
| Target Compound Data | 5,6-difluoro substitution; C13H8F2N2O4; LogP 0.55 |
| Comparator Or Baseline | Thalidomide (unsubstituted): C13H10N2O4; Lenalidomide: 4-amino substitution |
| Quantified Difference | Presence of two fluorine atoms increases molecular weight by 36 Da versus unsubstituted thalidomide; LogP 0.55 versus -0.35 for thalidomide |
| Conditions | Calculated physicochemical parameters |
Why This Matters
This matters for procurement because the specific substitution pattern dictates the site and chemistry of linker conjugation in PROTAC synthesis; researchers requiring a fluorinated CRBN ligand for specific SAR exploration or linker attachment chemistry must select this exact compound.
